molecular formula C10H16O2 B2615190 Spiro[3.5]nonane-9-carboxylic acid CAS No. 1558342-25-8

Spiro[3.5]nonane-9-carboxylic acid

Cat. No. B2615190
CAS RN: 1558342-25-8
M. Wt: 168.236
InChI Key: APHMZDHNBWVDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3.5]nonane-9-carboxylic acid is a cyclic, spiro tricyclic organic compound . The name “spiro” comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Synthesis Analysis

The synthesis of spirocyclic compounds like Spiro[3.5]nonane-9-carboxylic acid often involves radical cascade reactions . These reactions are significant for the overall structure of the compound . The retrosynthesis analysis showed that isoxazoline-5-spiro cyclopropane can be a precursor for the synthesis of similar spiro compounds .


Molecular Structure Analysis

The molecular formula of Spiro[3.5]nonane-9-carboxylic acid is C10H16O2 . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .


Chemical Reactions Analysis

Carboxylic acids like Spiro[3.5]nonane-9-carboxylic acid can react with alcohols to form esters in a process called Fischer esterification . They can also react with Thionyl Chloride (SOCl2) to form acid chlorides .

Scientific Research Applications

1. Anticonvulsant Evaluation

Spiro[3.5]nonane-9-carboxylic acid and its analogues have been explored for their anticonvulsant properties. An example is Spiro[4.6]undecane-2-carboxylic acid, which showed significant anticonvulsant activity. These compounds were synthesized to evaluate the role of the carboxylic acid group in contributing to this activity, with the understanding that carbocyclic spiranes resist metabolic alteration. Thus, any observed activity would be attributed to the carboxylic acid function rather than metabolic changes (Scott et al., 1985).

2. Exploration in Organic Synthesis

Spiro[3.5]nonane-9-carboxylic acid and related compounds have been studied for their potential in organic synthesis. For instance, research involving 1-Oxadispiro[2.1.2.2]nonane showed significant findings in the context of acid-catalyzed reactions, leading to various hydroxy esters and other derivatives. This research provides insight into carbenium ion chemistry of protonated oxiranes and explores the possibility of transannular ring expansion (Adam & Crämer, 1987).

3. Historical Synthesis Analysis

The synthesis of Spiro(3,5)Nonane, a structurally similar compound, offers historical significance in organic chemistry. This synthesis has been crucial in understanding and challenging the structural assignments of similar compounds, such as 1,3-cyclobutanedicarboxylic acid, first reported in the 19th century. The study of Spiro(3,5)Nonane has implications for the synthesis of cyclobutane derivatives (Deutsch, 1951).

4. Spirocyclic Compounds in Medicinal Chemistry

The synthesis and evaluation of spirocyclic compounds, such as Spiro[4.6]Undecane‐2‐Carboxylic Acid, have been explored in the field of medicinal chemistry. These studies focus on the pharmacokinetic and pharmacodynamic properties of these compounds, comparing them with other standard anticonvulsants. Such research is pivotal in understanding the therapeutic potential and mechanism of action of these compounds (Liu, Scott & Pollack, 1990).

5. Neurotropic Activity

Studies on spirocyclic compounds also extend to their neurotropic activity. For instance, N-benzylimides of 2-oxo-1-oxaspiro-4,5(4,4)decane(nonane)-3,4-dicarboxylic acids have been synthesized and evaluated for their ability to inhibit the deamination of serotonin and potentiate the effects of tryptamine and 5-hydroxytryptophan. This research contributes to the understanding of the therapeutic potential of spirocyclic compounds in neurology and psychiatry (Grigoryan, Pogosyan & Sukasyan, 2007).

properties

IUPAC Name

spiro[3.5]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9(12)8-4-1-2-5-10(8)6-3-7-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHMZDHNBWVDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCC2)C(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.5]nonane-9-carboxylic acid

CAS RN

1558342-25-8
Record name spiro[3.5]nonane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.